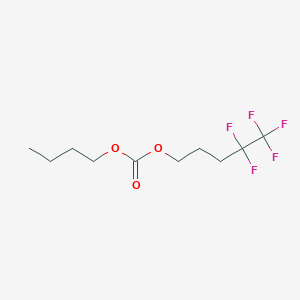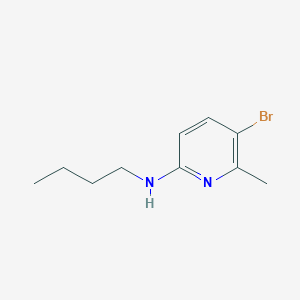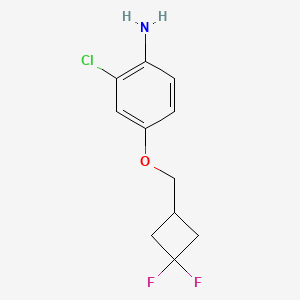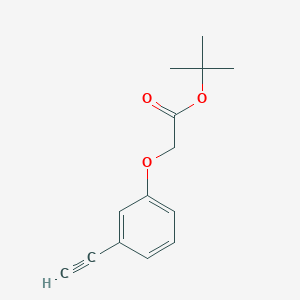![molecular formula C14H12NO3- B12082429 Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is an organic compound with a complex structure that includes a phenol group, a methoxy group, and an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- can be synthesized through the condensation of vanillin and p-anisidine in a water solvent using the stirrer method . The reaction involves the formation of an imine bond between the aldehyde group of vanillin and the amine group of p-anisidine.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals.
Antimicrobial Activity: The imine group can interact with microbial cell membranes, disrupting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-, (Z)-:
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a methoxymethyl group instead of an imine group, leading to different chemical properties.
Uniqueness
Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]- is unique due to its combination of phenol, methoxy, and imine groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H12NO3- |
|---|---|
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
2-[(4-hydroxy-3-methoxyphenyl)methylideneamino]phenolate |
InChI |
InChI=1S/C14H13NO3/c1-18-14-8-10(6-7-13(14)17)9-15-11-4-2-3-5-12(11)16/h2-9,16-17H,1H3/p-1 |
Clé InChI |
DXTQSDXJDQAFRH-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)C=NC2=CC=CC=C2[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)





![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)

![[1-(3,3-Dimethylbutyl)piperidin-4-yl]methanamine](/img/structure/B12082390.png)
![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)

![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
